molecular formula C7H11N3O2 B2916082 (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol CAS No. 2241107-51-5

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol

Cat. No. B2916082
CAS RN: 2241107-51-5
M. Wt: 169.184
InChI Key: HSWLMFJCVTWSCO-YFKPBYRVSA-N
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Description

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol, also known as OxoTriol, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development and as a building block for organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactivity

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol and its derivatives find significant application in the synthesis of various compounds due to their reactivity. The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds allow for a versatile method to access substituted triazoles, which have shown herbicidal and antifungal activities (Lassalas et al., 2017). Additionally, the tandem O-H insertion/[1,3]-alkyl shift reaction between benzylic alcohols and rhodium azavinyl carbenoids derived from N-sulfonyl-1,2,3-triazoles presents a novel way of converting C-OH bonds into C-C bonds, paving the way for constructing α-aminoketones (Mi et al., 2016).

Coordination Chemistry and Material Science

Research into coordination chemistry has synthesized new compounds based on multidentate ligands containing triazole and pyrimidine. These compounds exhibit unique structural properties and potential applications in luminescent materials and magnetic properties (Lü et al., 2015). Furthermore, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the influence of triazole derivatives in catalysis (Saleem et al., 2013).

Organic Synthesis

The use of acidic ionic liquid has been reported for the eco-friendly synthesis of spiro-1,2,4-triazolidine-3-thiones from ketones and thiosemicarbazide in ethanol, showcasing the application of this compound derivatives in the synthesis of compounds with potential antimicrobial activity (Patil et al., 2016).

Supramolecular Chemistry and Host-Guest Interactions

C3-Symmetric tris(oxazoline) derivatives, related to this compound, have been designed to complex sugars and alcohols through hydrogen-bonding interactions in nonpolar organic solvents, demonstrating the potential for selective molecular recognition in supramolecular chemistry (Kim et al., 2001).

properties

IUPAC Name

(1S)-1-[1-(oxetan-3-yl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,5-6,11H,3-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLMFJCVTWSCO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=N1)C2COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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